molecular formula C3H7IS B1610825 1-Iodo-2-(methylthio)ethane CAS No. 108122-14-1

1-Iodo-2-(methylthio)ethane

Cat. No.: B1610825
CAS No.: 108122-14-1
M. Wt: 202.06 g/mol
InChI Key: JZUAEMOTGJVLPG-UHFFFAOYSA-N
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Description

1-Iodo-2-(methylthio)ethane is an organic compound characterized by the presence of an iodine atom and a methylthio group attached to an ethane backbone

Preparation Methods

1-Iodo-2-(methylthio)ethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-(methylthio)ethanol with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Iodo-2-(methylthio)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(methylthio)ethanol.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-(methylthio)ethane.

Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions include 2-(methylthio)ethanol, sulfoxides, sulfones, and 2-(methylthio)ethane.

Scientific Research Applications

1-Iodo-2-(methylthio)ethane has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of carbon-sulfur and carbon-iodine bonds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique chemical properties can be exploited to create new drugs with improved efficacy and safety profiles.

    Biological Studies: Researchers use this compound to study the effects of iodine and sulfur-containing compounds on biological systems, including their potential as antimicrobial agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, where its reactivity can be harnessed for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(methylthio)ethane involves its ability to participate in nucleophilic substitution reactions, where the iodine atom acts as a leaving group. This property makes it a valuable intermediate in organic synthesis. Additionally, the methylthio group can undergo oxidation and reduction reactions, further expanding its utility in chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used, such as the type of nucleophile or oxidizing agent employed.

Comparison with Similar Compounds

1-Iodo-2-(methylthio)ethane can be compared to other similar compounds, such as:

    1-Iodoethane: Lacks the methylthio group, making it less versatile in terms of chemical reactivity.

    2-(Methylthio)ethanol: Contains a hydroxyl group instead of an iodine atom, leading to different reactivity and applications.

    1-Bromo-2-(methylthio)ethane: Similar structure but with a bromine atom instead of iodine, resulting in different reactivity and reaction conditions.

The uniqueness of this compound lies in its combination of an iodine atom and a methylthio group, which provides a distinct set of chemical properties and reactivity patterns that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

1-iodo-2-methylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7IS/c1-5-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUAEMOTGJVLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575949
Record name 1-Iodo-2-(methylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108122-14-1
Record name 1-Iodo-2-(methylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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